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molecular formula C6H5BrO2S B3032591 4-Bromo-3-methylthiophenecarboxylic acid CAS No. 265652-39-9

4-Bromo-3-methylthiophenecarboxylic acid

Cat. No. B3032591
M. Wt: 221.07 g/mol
InChI Key: TUVDPNVBUMLEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265424B1

Procedure details

A slurry of 1.11 g (5 mmole) of 4-bromo-3-methyl-2-thiophenecarboxylic acid, 0.44 mL (6 mmole) of thionyl chloride, 5 drops of DMF, and 10 mL of 1,2-dichloroethane was heated at 800° C. for 1.5 h. The clear solution was cooled and concentrated on a roto-evaporator. The residue was dissolved in 5 mL of 1,2-dichloroethane and reconcentrated on a roto-evaporator to give 1.2 g of a tan solid, 97% pure (GC area). This acid chloride was used without further purification.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([C:7](O)=[O:8])[S:5][CH:6]=1.S(Cl)([Cl:13])=O>CN(C=O)C.ClCCCl>[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([C:7]([Cl:13])=[O:8])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
BrC=1C(=C(SC1)C(=O)O)C
Name
Quantity
0.44 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a roto-evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 mL of 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
reconcentrated on a roto-evaporator

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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